N-1-adamantyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide
Overview
Description
N-1-adamantyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C29H34N4O4 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 502.25800558 g/mol and the complexity rating of the compound is 854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of adamantane derivatives, highlighting their potential in various chemical reactions and the exploration of their unique structural characteristics. For instance, the reactivity properties and adsorption behavior of adamantane derivatives have been investigated through DFT and MD simulation studies, revealing insights into their local reactive properties and interactions with other molecules, which could be significant for pharmaceutical applications (Al-Ghulikah et al., 2021). Additionally, the Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds has been used to synthesize microporous polymers, demonstrating the compound's versatility in creating materials with enhanced CO2 uptake capacity (Lim et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Research on adamantane derivatives has also explored their antimicrobial and anti-inflammatory activities. For example, novel N-(1-adamantyl)carbothioamide derivatives have been synthesized, showing potent antibacterial activity against various microorganisms and significant hypoglycemic activity in diabetic rats (Al-Abdullah et al., 2015). Similarly, the synthesis and testing of novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives have identified several compounds with good or moderate antibacterial and anti-inflammatory activities (Al-Omar et al., 2010).
Pharmacological Potential
Studies have also focused on the pharmacological potential of adamantane derivatives, particularly their antiarrhythmic properties. A series of substituted nitrobenzamides with adamantyl groups has been synthesized, demonstrating an original spectrum of antiarrhythmic activity and identifying lead compounds for further pharmacological and toxicological studies (Likhosherstov et al., 2014). This highlights the potential use of adamantane derivatives in developing new treatments for arrhythmias.
Properties
IUPAC Name |
N-(1-adamantyl)-4-[4-(2-methylbenzoyl)piperazin-1-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O4/c1-19-4-2-3-5-24(19)28(35)32-10-8-31(9-11-32)25-7-6-23(15-26(25)33(36)37)27(34)30-29-16-20-12-21(17-29)14-22(13-20)18-29/h2-7,15,20-22H,8-14,16-18H2,1H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYKQFAWSDRHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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